molecular formula C28H21NO6S B407443 Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate CAS No. 448208-32-0

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate

Cat. No.: B407443
CAS No.: 448208-32-0
M. Wt: 499.5g/mol
InChI Key: RSEBOMWUPOWCEA-UHFFFAOYSA-N
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Description

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of benzofuran, naphthalene, and carbamate moieties in its structure suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran core, followed by the introduction of the acetyl and methyl groups. The naphthalen-2-ylsulfonyl group is then attached through a sulfonylation reaction. Finally, the phenyl carbamate moiety is introduced via a carbamation reaction using phenyl chloroformate and an appropriate base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process would also be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran and naphthalene moieties may allow it to bind to enzymes or receptors, modulating their activity. The carbamate group could also play a role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate derivatives: These compounds share the carbamate functional group and may exhibit similar reactivity.

    Benzofuran derivatives: Compounds with a benzofuran core may have comparable chemical and biological properties.

    Naphthalene sulfonyl derivatives: These compounds contain the naphthalene sulfonyl group and may show similar reactivity in sulfonylation reactions.

Uniqueness

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO6S/c1-18(30)27-19(2)34-26-15-13-22(17-25(26)27)29(28(31)35-23-10-4-3-5-11-23)36(32,33)24-14-12-20-8-6-7-9-21(20)16-24/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBOMWUPOWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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